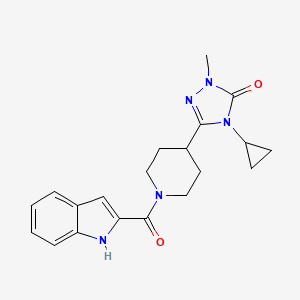
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic compound that combines features of indole, piperidine, and triazole. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down into three significant components:
- Indole moiety : Known for its role in various biological processes and interactions.
- Piperidine ring : Contributes to the compound's ability to interact with biological targets.
- Triazole ring : Often associated with antifungal and anticancer properties.
The molecular formula of the compound is C18H22N4O, and it exhibits unique chemical properties due to the presence of these functional groups.
Antifungal Activity
Research indicates that derivatives of triazoles, including the studied compound, exhibit significant antifungal activity. The 1,2,4-triazole core is known for its efficacy against various fungal pathogens. A study highlighted that modifications to the triazole structure can enhance antifungal potency, making it a promising scaffold for drug development in this area .
Anticancer Potential
The compound has shown potential in inducing apoptosis in cancer cells. The mechanism involves modulation of pro-apoptotic and anti-apoptotic gene expression. In vitro studies using various cancer cell lines have demonstrated that compounds with similar structures can inhibit cell proliferation and promote cell death .
Antimicrobial Properties
The indole component contributes to antimicrobial activities, as indoles are known to possess broad-spectrum antimicrobial properties. This aspect is crucial for developing new antibiotics or adjunct therapies for resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- The presence of the piperidine ring enhances binding affinity to biological targets.
- Substituents on the indole and triazole rings can significantly alter activity profiles.
- Variations in the cyclopropyl group influence pharmacokinetic properties such as solubility and bioavailability .
Case Study 1: Antifungal Screening
A series of triazole derivatives were synthesized and screened for antifungal activity against Candida albicans. The lead compound exhibited an IC50 value of 0.5 µM, indicating potent activity compared to standard antifungal agents .
Case Study 2: Cancer Cell Line Evaluation
In a study focusing on breast cancer cell lines (MCF-7), the compound was tested for its ability to induce apoptosis. Results showed that treatment with the compound resulted in a significant increase in apoptotic cells (up to 70% at 10 µM concentration) compared to control groups .
Comparative Analysis
Propiedades
IUPAC Name |
4-cyclopropyl-5-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-23-20(27)25(15-6-7-15)18(22-23)13-8-10-24(11-9-13)19(26)17-12-14-4-2-3-5-16(14)21-17/h2-5,12-13,15,21H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVLJOISFWCUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














